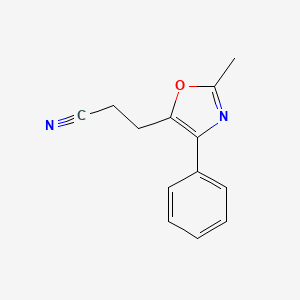
3-(2-Methyl-4-phenyl-1,3-oxazol-5-yl)propanenitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-methyl-4-phenyloxazol-5-yl)propanenitrile is an organic compound with the molecular formula C₁₃H₁₂N₂O. It belongs to the class of oxazole derivatives, which are known for their wide range of biological activities and applications in medicinal chemistry . This compound features a nitrile group (-CN) attached to a propanenitrile chain, which is further connected to an oxazole ring substituted with a methyl and phenyl group.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-methyl-4-phenyloxazol-5-yl)propanenitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-methyl-4-phenyloxazole with a suitable nitrile precursor in the presence of a base such as sodium cyanide . The reaction is usually carried out under reflux conditions in an organic solvent like ethanol or acetonitrile.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
3-(2-methyl-4-phenyloxazol-5-yl)propanenitrile undergoes various chemical reactions, including:
Oxidation: The nitrile group can be oxidized to form carboxylic acids under acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Dilute acids or bases, followed by acidification.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Electrophilic reagents such as halogens or nitro groups under appropriate conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted oxazole derivatives.
科学的研究の応用
3-(2-methyl-4-phenyloxazol-5-yl)propanenitrile has several applications in scientific research:
作用機序
The mechanism of action of 3-(2-methyl-4-phenyloxazol-5-yl)propanenitrile involves its interaction with specific molecular targets and pathways. The oxazole ring and nitrile group can interact with various enzymes and receptors, leading to modulation of biological activities. For example, the compound may inhibit certain enzymes involved in cell proliferation, making it a potential candidate for anticancer research .
類似化合物との比較
Similar Compounds
2-methyl-4-phenyloxazole: Lacks the nitrile group, making it less reactive in certain chemical reactions.
3-(2-methyl-4-phenyloxazol-5-yl)propanoic acid: Contains a carboxylic acid group instead of a nitrile group, leading to different chemical properties and reactivity.
Uniqueness
3-(2-methyl-4-phenyloxazol-5-yl)propanenitrile is unique due to the presence of both the oxazole ring and the nitrile group, which confer distinct chemical reactivity and biological activities. Its ability to undergo various chemical transformations makes it a versatile compound in synthetic chemistry and drug development .
特性
CAS番号 |
89149-98-4 |
|---|---|
分子式 |
C13H12N2O |
分子量 |
212.25 g/mol |
IUPAC名 |
3-(2-methyl-4-phenyl-1,3-oxazol-5-yl)propanenitrile |
InChI |
InChI=1S/C13H12N2O/c1-10-15-13(11-6-3-2-4-7-11)12(16-10)8-5-9-14/h2-4,6-7H,5,8H2,1H3 |
InChIキー |
XCWDBIUGBNRURK-UHFFFAOYSA-N |
正規SMILES |
CC1=NC(=C(O1)CCC#N)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


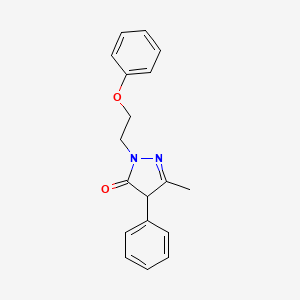

![Isoxazole, 5-[7-(3-dibenzofuranyloxy)heptyl]-3-methyl-](/img/structure/B12901788.png)
![4-(4,6-Dimethylimidazo[1,5-a]pyrimidin-2-yl)morpholine](/img/structure/B12901794.png)


![8-Quinolinol, 5,5'-[1,3-propanediylbis(iminomethylene)]bis-](/img/structure/B12901806.png)
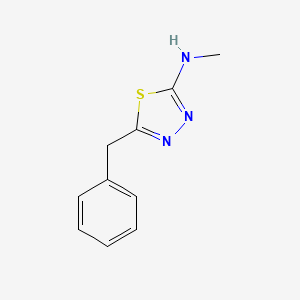
![Isoxazolidine, 3-[1,1'-biphenyl]-4-yl-2-(3-methylphenyl)-5-phenyl-](/img/structure/B12901825.png)

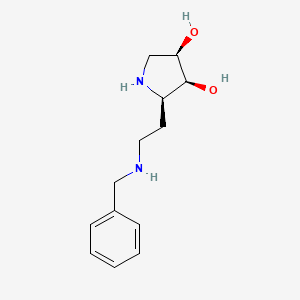
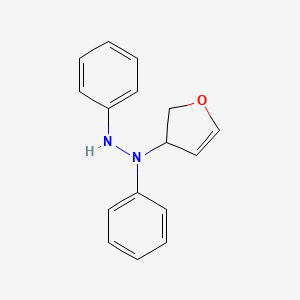

![2-phenyl-N-{[2-(pyridin-3-yl)-1,3-benzoxazol-5-yl]carbamothioyl}acetamide](/img/structure/B12901851.png)
